molecular formula C9H9F4N B11748446 (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethylamine

(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethylamine

Cat. No.: B11748446
M. Wt: 207.17 g/mol
InChI Key: UQYFFQLBPVBKOF-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. Fluorinated compounds are known for their stability, bioavailability, and ability to interact with biological systems in specific ways.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under mild conditions . Another approach involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, which can introduce fluorine atoms into aromatic rings .

Industrial Production Methods

Industrial production of fluorinated compounds often relies on large-scale chemical synthesis using fluorinating agents. The process involves multiple steps, including the preparation of intermediates, fluorination, and purification. The choice of fluorinating agent and reaction conditions is crucial to achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with biological molecules. The fluorine atoms in the compound can form strong electrostatic interactions with target molecules, affecting their stability and function. This can lead to changes in molecular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine is unique due to the specific arrangement of fluorine atoms in its structure. This arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

(1R)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9F4N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3/t5-/m1/s1

InChI Key

UQYFFQLBPVBKOF-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)C(F)(F)F)F)N

Canonical SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)F)N

Origin of Product

United States

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